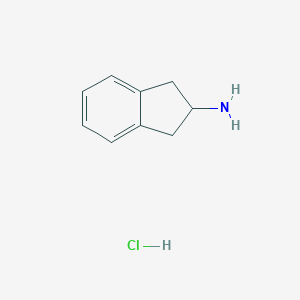

2-Aminoindan hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHNLVMHWYPNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2975-41-9 (Parent) | |

| Record name | 2-Aminoindan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70177930 | |

| Record name | 2-Indanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-18-3 | |

| Record name | 2-Aminoindan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoindan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2338-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2338-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-2-ylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOINDAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT8MYB7QQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of 2-Aminoindan Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoindan (B1194107) hydrochloride, a rigid analog of amphetamine, has a rich history that spans from its initial synthesis in the late 19th century to its contemporary status as a key pharmacological tool and a constituent of designer drugs. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 2-aminoindan hydrochloride and its derivatives. It includes detailed experimental protocols for key assays, quantitative data on its interactions with monoamine transporters and receptors, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

2-Aminoindan (2-AI) and its hydrochloride salt are synthetic compounds that belong to the 2-aminoindane family of stimulants.[1] Structurally, 2-AI can be considered a rigid analog of amphetamine, where the ethylamine (B1201723) side chain is constrained within a five-membered ring fused to the benzene (B151609) ring. This structural rigidity has made 2-aminoindans valuable tools for probing the structure-activity relationships of phenethylamine-type stimulants at monoamine transporters.

Initially explored for potential therapeutic applications, including as anti-Parkinsonian agents and as adjuncts to psychotherapy, 2-aminoindans have more recently emerged as recreational designer drugs.[2] This has led to a renewed interest in their pharmacology and toxicology. This guide will delve into the historical discovery, methods of synthesis, and the detailed pharmacology of this compound.

Discovery and History

The parent compound, 2-aminoindan, was likely first synthesized in low yield by Benedikt in 1893, through the reduction of the oxime derivative of 2-indanone (B58226). The synthesis of 2-indanone itself was described in the same year. This early work laid the foundation for the future exploration of 2-aminoindan and its derivatives.

In the mid-20th century, interest in 2-aminoindans grew within the pharmaceutical industry. Researchers investigated their potential as central nervous system stimulants and anorectics. The hydrochloride salt form of 2-aminoindan is commonly used in research due to its stability and solubility.[3]

More recently, beginning in the late 2000s, 2-aminoindan and its ring-substituted analogs, such as 5,6-methylenedioxy-2-aminoindan (MDAI) and 5-methoxy-2-aminoindan (MEAI), have been identified as novel psychoactive substances (NPS) in the recreational drug market.[4] This has prompted further pharmacological investigation to understand their mechanisms of action and potential health risks.

Chemical Synthesis

Several synthetic routes to this compound have been reported. The classical approach involves the oximation of 2-indanone followed by reduction of the resulting oxime. Other methods include the isomerization of 1,2,3,4-tetrahydroisoquinoline (B50084) and multi-step syntheses from various starting materials.

Representative Synthesis from 2-Indanone

A common laboratory-scale synthesis involves the following steps:

-

Oximation of 2-Indanone: 2-Indanone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol (B145695)/water) to form 2-indanone oxime.

-

Reduction of 2-Indanone Oxime: The oxime is then reduced to 2-aminoindan. Various reducing agents can be used, such as sodium in ethanol or catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst).

-

Formation of the Hydrochloride Salt: The resulting 2-aminoindan free base is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in a compatible solvent is added to precipitate this compound.

A patent describes a process where 2-indanone is reacted with isoamyl nitrite (B80452) and then reduced under high pressure with a palladium-carbon catalyst to obtain the target product.[5]

Synthesis via Isomerization

Another patented method describes the synthesis of 2-aminoindan by the isomerization of 1,2,3,4-tetrahydroisoquinoline in the presence of a solid acid catalyst.[6] This method is presented as a more direct and economically viable route for large-scale production.

Pharmacology

The primary pharmacological action of 2-aminoindan and its analogs is the release of monoamine neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—by acting as substrates for their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Monoamine Release

2-Aminoindan itself is a selective releasing agent for catecholamines, with a higher potency for NET and DAT compared to SERT. Ring-substituted analogs exhibit altered selectivity. For instance, the addition of a methylenedioxy group (as in MDAI) or a methoxy (B1213986) group (as in MEAI) tends to increase the potency at SERT.

The following table summarizes the in vitro monoamine release potencies (EC₅₀ values) of 2-aminoindan and several of its key analogs.

| Compound | NET EC₅₀ (nM) | DAT EC₅₀ (nM) | SERT EC₅₀ (nM) |

| 2-Aminoindan (2-AI) | 86 | 439 | >10,000 |

| 5-Methoxy-2-aminoindan (MEAI) | 861 | 2,646 | 134 |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 117 | 1,334 | 114 |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 3,101 | >10,000 | 31 |

Data sourced from Halberstadt et al., 2019.

Receptor Binding Affinities

In addition to their effects on monoamine transporters, 2-aminoindans can also interact with various neurotransmitter receptors. The following table presents the binding affinities (Kᵢ values) of 2-aminoindan and its analogs at several key receptors.

| Receptor | 2-AI Kᵢ (nM) | MEAI Kᵢ (nM) | MDAI Kᵢ (nM) | MMAI Kᵢ (nM) |

| α₂ₐ Adrenergic | 134 | 678 | >10,000 | 724 |

| α₂ₑ Adrenergic | 211 | 1,030 | >10,000 | 1,080 |

| α₂C Adrenergic | 41 | 1,250 | >10,000 | 1,210 |

| 5-HT₁ₐ | >10,000 | 986 | >10,000 | 832 |

| 5-HT₂ₐ | >10,000 | >10,000 | >10,000 | >10,000 |

| 5-HT₂ₑ | >10,000 | 843 | >10,000 | 540 |

| SERT | >10,000 | >10,000 | 4,822 | >10,000 |

Data sourced from Halberstadt et al., 2019.

Monoamine Transporter Uptake Inhibition

While primarily acting as monoamine releasers, 2-aminoindans can also inhibit the reuptake of these neurotransmitters. The following table shows the IC₅₀ values for the inhibition of monoamine uptake by 2-aminoindan and its analogs.

| Compound | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |

| 2-Aminoindan (2-AI) | 770 | 6,800 | 420 |

| 5-Iodo-2-aminoindan (5-IAI) | 1,100 | 2,800 | 140 |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1,000 | 19,793 | 290 |

Data is a compilation from various sources.

Experimental Protocols

Synthesis of this compound from 2-Indanone

Materials:

-

2-Indanone

-

Hydroxylamine hydrochloride

-

Sodium acetate (B1210297)

-

Ethanol

-

Water

-

Palladium on carbon (10%)

-

Methanol

-

Hydrogen gas supply

-

Diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

Formation of 2-Indanone Oxime:

-

Dissolve 2-indanone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.

-

Add sodium acetate (1.5 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and add cold water to precipitate the 2-indanone oxime.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Reduction of 2-Indanone Oxime:

-

In a hydrogenation vessel, suspend the 2-indanone oxime in methanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi).

-

Stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

-

Release the pressure and filter the mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-aminoindan free base.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude 2-aminoindan in a minimal amount of diethyl ether.

-

Slowly add a solution of concentrated hydrochloric acid in diethyl ether dropwise with stirring.

-

A white precipitate of this compound will form.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

-

Monoamine Release Assay using Rat Brain Synaptosomes

Materials:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET)

-

Sucrose (B13894) buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-HEPES buffer (KHB)

-

Radiolabeled monoamine or analog (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

-

Test compounds (this compound and analogs)

-

Scintillation fluid

-

Glass fiber filters

-

Cell harvester

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in KHB.

-

-

Radiolabel Loading:

-

Incubate the synaptosomes with a low concentration of the appropriate radiolabeled monoamine for a set time (e.g., 15-30 minutes) at 37°C to allow for uptake into the vesicles.

-

-

Release Assay:

-

Aliquot the radiolabeled synaptosomes into tubes or a 96-well plate.

-

Add varying concentrations of the test compound or vehicle control.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to induce release.

-

Terminate the release by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (and the remaining intracellular radiolabel) from the extracellular medium containing the released radiolabel.

-

Wash the filters with ice-cold KHB.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the amount of radiolabel released as a percentage of the total pre-loaded amount.

-

Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀ value.

-

Visualizations

Signaling Pathway of 2-Aminoindan

References

- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liebigs Annalen - Wikipedia [en.wikipedia.org]

- 3. Justus Liebigs Annalen der Chemie - Google ブックス [books.google.co.jp]

- 4. Justus Liebigs Annalen der Chemie : Justus Liebigs Annalen der Chemie. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 5. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

- 6. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Aminoindan Hydrochloride (CAS: 2338-18-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoindan (B1194107) hydrochloride (CAS: 2338-18-3), a rigid analog of amphetamine, is a versatile chemical intermediate with significant applications in pharmaceutical development and neuroscience research.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, and pharmacological profile. Notably, 2-aminoindan acts as a potent monoamine releasing agent, primarily targeting the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[3][4] This document details experimental protocols for its synthesis and analysis, and visualizes its mechanism of action and downstream signaling pathways, offering a valuable resource for researchers in the field.

Physicochemical Properties

2-Aminoindan hydrochloride is a white to off-white crystalline powder.[1] Its fundamental physicochemical characteristics are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| CAS Number | 2338-18-3 | [1][5] |

| Molecular Formula | C₉H₁₁N·HCl | [1][5] |

| Molecular Weight | 169.65 g/mol | [1][5] |

| Melting Point | 245-247 °C (lit.) | [6] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in DMSO (slightly) and Methanol (B129727) (slightly). | |

| Synonyms | 2-Indanamine hydrochloride, 2,3-Dihydro-1H-inden-2-ylamine hydrochloride | [1] |

Synthesis and Analytical Quantification

Synthesis Protocol: Reductive Amination of 2-Indanone (B58226)

A common route for the synthesis of 2-aminoindan is the reductive amination of 2-indanone. The following protocol is a generalized procedure based on established chemical principles.

Materials:

-

2-Indanone

-

Ammonium (B1175870) acetate (B1210297) or ammonia (B1221849)

-

Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

-

Dissolve 2-indanone in methanol in a round-bottom flask.

-

Add an excess of ammonium acetate or bubble ammonia gas through the solution to form the intermediate imine.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-aminoindan free base.

-

Dissolve the crude product in diethyl ether and add a solution of hydrochloric acid in ethanol (B145695) or ether dropwise with stirring until precipitation is complete.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in various matrices. The following is a proposed method based on common practices for the analysis of amines.[7][8][9][10]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., 0.1% trifluoroacetic acid in water).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.[8]

-

Column Temperature: 30 °C.[8]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Pharmacological Profile and Mechanism of Action

This compound is recognized for its activity as a monoamine releasing agent.[3] It functions as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the non-vesicular release of norepinephrine (NE) and dopamine (DA) from presynaptic neurons.[3][4] This action is similar to that of amphetamine, of which 2-aminoindan is a rigid analog.[3]

Quantitative Pharmacological Data

| Parameter | Target | Value | Reference |

| EC₅₀ (Monoamine Release) | NET | 86 nM | [3] |

| DAT | 439 nM | [3] | |

| SERT | >10,000 nM | [3] | |

| Ki (Receptor Binding) | α₂A-adrenoceptor | 134 nM | [4] |

| α₂B-adrenoceptor | 211 nM | [4] | |

| α₂C-adrenoceptor | 41 nM | [4] |

Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action of 2-aminoindan involves its interaction with presynaptic monoamine transporters. By serving as a substrate, it is transported into the neuron, which in turn promotes the reverse transport or efflux of norepinephrine and dopamine into the synaptic cleft.

Downstream Signaling Pathways

The release of norepinephrine and dopamine into the synaptic cleft initiates a cascade of downstream signaling events through their respective receptors on the postsynaptic neuron. This includes the activation of G-protein coupled receptors and modulation of the cAMP-PKA signaling pathway.[3]

Experimental Protocols

Monoamine Transporter Release Assay

This in vitro assay is used to determine the potency and efficacy of this compound as a monoamine releasing agent. The protocol is adapted from Halberstadt et al. (2019).[3]

Materials:

-

Rat brain tissue (striatum for DAT, whole brain minus cerebellum and striatum for NET and SERT)

-

Sucrose (B13894) buffer (0.32 M)

-

[³H]MPP⁺ (for DAT and NET) or [³H]5-HT (for SERT)

-

Krebs-phosphate buffer

-

Scintillation vials and fluid

-

Liquid scintillation counter

-

This compound solutions of varying concentrations

Procedure:

-

Synaptosome Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting supernatant contains the synaptosomes.

-

Radioligand Loading: Incubate the synaptosomes with [³H]MPP⁺ or [³H]5-HT to allow for uptake into the presynaptic terminals.

-

Release Assay:

-

Wash the loaded synaptosomes to remove excess radioligand.

-

Resuspend the synaptosomes in Krebs-phosphate buffer.

-

Add varying concentrations of this compound to the synaptosome suspension and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the release by rapid filtration.

-

-

Quantification: Measure the amount of radioactivity released into the supernatant using a liquid scintillation counter.

-

Data Analysis: Plot the amount of radioligand released as a function of the this compound concentration to determine the EC₅₀ value.

Safety and Handling

This compound is harmful if swallowed.[11] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound (CAS: 2338-18-3) is a compound of significant interest to the pharmaceutical and neuroscience research communities. Its well-defined mechanism of action as a norepinephrine and dopamine releasing agent, coupled with its utility as a synthetic intermediate, makes it a valuable tool for drug discovery and the study of monoaminergic systems. This technical guide provides a foundational understanding of its properties and applications, along with practical experimental protocols to aid researchers in their investigations.

References

- 1. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dopamine and Norepinephrine Modulation of Hippocampal Memory: Integrating Molecular Mechanisms and Circuit Dynamics [frontiersin.org]

- 5. This compound | C9H12ClN | CID 122764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]

- 7. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]

- 8. benchchem.com [benchchem.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of 2-Aminoindan Hydrochloride from 2-Indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-aminoindan (B1194107) hydrochloride from 2-indanone (B58226), a crucial transformation for accessing a key building block in medicinal chemistry and drug development. The primary and most efficient method for this conversion is a one-pot reductive amination, which offers a direct and high-yielding route to the desired product. This document provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol, and a summary of the relevant quantitative data.

Synthetic Pathway: Reductive Amination

The core of this synthesis lies in the reductive amination of 2-indanone. This reaction proceeds in two key stages within a single reaction vessel:

-

Imine Formation: 2-indanone reacts with an ammonia (B1221849) source, typically ammonium (B1175870) chloride or ammonium acetate, under mildly acidic conditions to form an intermediate imine.

-

In Situ Reduction: A reducing agent, present in the reaction mixture, immediately reduces the newly formed imine to the corresponding primary amine, 2-aminoindan.

The use of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) is crucial for the success of this one-pot reaction. NaBH₃CN is selective for the reduction of the protonated imine (iminium ion) over the starting ketone, thus preventing the premature reduction of 2-indanone to 2-indanol.[1][2][3]

Following the formation of 2-aminoindan, the reaction mixture is worked up, and the free base is converted to its hydrochloride salt by treatment with hydrochloric acid. This facilitates isolation and improves the stability of the final product.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2-aminoindan hydrochloride from 2-indanone via one-pot reductive amination.

Materials:

-

2-Indanone

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol (B129727) (MeOH), anhydrous

-

Hydrochloric Acid (HCl), concentrated and in a suitable solvent (e.g., diethyl ether, isopropanol)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, etc.)

Procedure:

-

Reaction Setup: To a solution of 2-indanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (1.5 - 2.0 eq). Stir the mixture at room temperature until the solids are dissolved.

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.2 - 1.5 eq) portion-wise. The addition should be done carefully at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add water to the residue and basify the aqueous solution with a sodium hydroxide solution (e.g., 2M NaOH) to a pH of >12.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminoindan as a free base.

-

-

Formation of Hydrochloride Salt:

-

Dissolve the crude 2-aminoindan free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

To this solution, add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The this compound will precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

-

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of this compound from 2-indanone. Please note that optimal conditions may vary and should be determined experimentally.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Indanone | 1.0 eq | Starting material |

| Ammonium Chloride | 1.5 - 2.0 eq | Ammonia source |

| Sodium Cyanoborohydride | 1.2 - 1.5 eq | Reducing agent |

| Reaction Conditions | ||

| Solvent | Anhydrous Methanol | |

| Temperature | Room Temperature | |

| Reaction Time | 24 - 48 hours | Monitor for completion |

| Product | ||

| Yield | 70-85% | Typical reported yields for similar reductive aminations.[4] |

| Purity | >98% | After recrystallization/washing |

Experimental Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The core of the synthesis relies on the chemical transformations governed by the principles of nucleophilic addition and reduction. The logical relationship between the key components can be visualized as follows:

Caption: Key components and transformations in the synthesis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Aminoindan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational landscape of 2-aminoindan (B1194107) hydrochloride. As a rigid analog of phenylethylamines, the three-dimensional structure of 2-aminoindan is crucial for understanding its interaction with biological targets and for the rational design of novel therapeutics.[1] This document synthesizes data from computational studies and provides standardized experimental protocols for its synthesis and structural elucidation.

Molecular Structure

2-Aminoindan hydrochloride consists of a bicyclic indan (B1671822) core, where a benzene (B151609) ring is fused to a five-membered cyclopentane (B165970) ring. The amino group is attached at the 2-position of this cyclopentane ring. In the hydrochloride salt, the amino group is protonated to form an ammonium (B1175870) cation, with chloride as the counter-ion.

Caption: 2D structure of this compound.

Conformational Analysis

The conformational flexibility of 2-aminoindan is primarily dictated by the puckering of the non-aromatic five-membered ring. Unlike a planar cyclopentane, the indan's cyclopentyl ring adopts a puckered conformation to relieve torsional strain. This leads to two primary, low-energy envelope conformations where the C2 atom, bearing the ammonium group, is displaced out of the plane formed by the other four atoms.

This puckering results in two distinct stereochemical positions for the substituent at C2: axial and equatorial .

-

Axial Conformation: The C-N bond is oriented roughly perpendicular to the plane of the benzene ring.

-

Equatorial Conformation: The C-N bond is oriented roughly parallel to the plane of the benzene ring.

Computational studies using molecular mechanics (MM2) have been performed on 2-aminoindan and its derivatives to determine the relative stability of these conformers.[2] While for some derivatives the equatorial conformation is more stable, an X-ray crystal structure of a closely related compound, (R)-4-methoxy-2-aminoindan tartrate, revealed the ammonium group in an axial position.[2] This suggests that the axial conformation is readily accessible and can be the preferred state, likely influenced by crystal packing and hydrogen bonding interactions. The equilibrium between these two states is a critical factor in the molecule's pharmacological activity.

Caption: Conformational equilibrium of the 2-aminoindan ring.

Quantitative Structural Data

As of this writing, a publicly available single-crystal X-ray structure for this compound has not been reported. In the absence of experimental crystallographic data, a robust method for determining the precise molecular geometry is through computational chemistry, specifically Density Functional Theory (DFT). The following section outlines the protocol for such a study and presents illustrative tables for the resulting data.

Experimental Protocol: DFT Geometry Optimization

A geometry optimization calculates the lowest energy conformation of a molecule, providing key data on bond lengths, angles, and dihedrals.

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software. Both the axial and equatorial conformers should be generated as starting points.

-

Computational Method Selection:

-

Theory: Density Functional Theory (DFT) is selected for its balance of accuracy and computational cost.

-

Functional: A commonly used hybrid functional, such as B3LYP, is appropriate.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is chosen to provide a good description of the electronic structure.[3]

-

-

Optimization Calculation: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation is run until the forces on the atoms converge to a minimum, indicating a stationary point on the potential energy surface has been found.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data like zero-point vibrational energy.

-

Data Extraction: Key geometric parameters (bond lengths, bond angles, and torsion angles) are extracted from the output file of the optimized structure.

Illustrative Computational Data Tables

The following tables are templates for presenting the data obtained from the DFT geometry optimization protocol described above.

Table 1: Selected Bond Lengths (Å) for Optimized this compound

| Bond | Axial Conformer (Å) | Equatorial Conformer (Å) |

|---|---|---|

| C1 - C2 | (Calculated Value) | (Calculated Value) |

| C2 - C3 | (Calculated Value) | (Calculated Value) |

| C3a - C4 | (Calculated Value) | (Calculated Value) |

| C7a - C1 | (Calculated Value) | (Calculated Value) |

| C2 - N | (Calculated Value) | (Calculated Value) |

| N - H | (Calculated Value) | (Calculated Value) |

| C1 - H | (Calculated Value) | (Calculated Value) |

Table 2: Selected Bond Angles (°) for Optimized this compound

| Angle | Axial Conformer (°) | Equatorial Conformer (°) |

|---|---|---|

| C1 - C2 - C3 | (Calculated Value) | (Calculated Value) |

| C2 - C3 - C3a | (Calculated Value) | (Calculated Value) |

| C1 - C7a - C4 | (Calculated Value) | (Calculated Value) |

| H - N - H | (Calculated Value) | (Calculated Value) |

| C2 - N - H | (Calculated Value) | (Calculated Value) |

Table 3: Selected Torsion Angles (°) for Optimized this compound

| Torsion Angle | Axial Conformer (°) | Equatorial Conformer (°) |

|---|---|---|

| C3a - C3 - C2 - C1 | (Calculated Value) | (Calculated Value) |

| C3 - C2 - C1 - C7a | (Calculated Value) | (Calculated Value) |

| C7a - C1 - C2 - N | (Calculated Value) | (Calculated Value) |

| H - C1 - C2 - N | (Calculated Value) | (Calculated Value) |

Experimental Methodologies

This section provides generalized protocols for the synthesis, crystallization, and structural analysis of this compound.

Caption: Overall experimental workflow for this compound.

Synthesis Protocol

This compound can be synthesized from 2-indanone.[4][5][6]

-

Oxime Formation: 2-Indanone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent like ethanol (B145695). The mixture is typically refluxed for several hours. The product, 2-indanone oxime, is isolated upon cooling and filtration.

-

Reduction to Amine: The 2-indanone oxime is reduced to the corresponding amine. A common method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents like sodium in ethanol can also be used.

-

Work-up and Extraction: After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting residue is dissolved in an appropriate organic solvent (e.g., diethyl ether) and washed with water. The organic layer containing the 2-aminoindan free base is dried over an anhydrous salt (e.g., MgSO₄).

-

Hydrochloride Salt Formation: The dried organic solution of the free base is cooled in an ice bath. A solution of hydrogen chloride in a solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. This compound precipitates as a white solid.

-

Purification: The crude product is collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Single-Crystal Growth Protocol

Growing crystals of sufficient quality for X-ray diffraction is a critical step.[7][8][9]

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a "good" solvent in which it is readily soluble (e.g., methanol (B129727) or ethanol) at an elevated temperature.

-

Slow Evaporation: The solution is loosely covered (e.g., with parafilm containing small pinholes) and left undisturbed at room temperature. Slow evaporation of the solvent increases the concentration, leading to crystal formation over several days to weeks.

-

Vapor Diffusion: The compound is dissolved in a small volume of a good solvent in a small, open vial. This vial is placed inside a larger, sealed container that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., diethyl ether or hexane). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Crystal Harvesting: Once well-formed crystals (typically 0.1-0.3 mm in size) are observed, they are carefully removed from the mother liquor using a loop and coated in a cryoprotectant oil (e.g., paratone) for mounting on the diffractometer.[7]

Structural Elucidation Protocols

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[10][11]

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head of the diffractometer and cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the crystal's unit cell.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots on a detector.

-

Data Reduction: The raw diffraction intensities are processed and corrected for various experimental factors (e.g., absorption, Lorentz-polarization).

-

Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns match closely. The final output is a structural model including atomic coordinates, bond lengths, angles, and thermal parameters.

NMR spectroscopy provides information about the chemical environment of ¹H and ¹³C nuclei, confirming the molecular structure in solution.[12][13][14][15][16]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.

-

Spectrometer Setup: The sample is placed in the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity, and the probe is tuned to the appropriate frequencies for ¹H and ¹³C.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans (usually 8-16 for sufficient signal-to-noise).

-

¹³C NMR Acquisition: A ¹³C spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, more scans are required (hundreds to thousands), and a longer relaxation delay may be necessary, especially for quaternary carbons.

-

Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are analyzed for chemical shifts (ppm), signal integrations (for ¹H), and coupling patterns, which are then used to assign the structure.

Conclusion

The molecular architecture of this compound is defined by a puckered five-membered ring fused to an aromatic system, leading to distinct axial and equatorial conformations for the C2-ammonium group. While direct experimental crystallographic data is not publicly available, computational modeling via DFT provides a reliable pathway to obtain precise geometric parameters. The synthesis and analytical protocols outlined in this guide offer a standardized framework for researchers to produce and characterize this important molecular scaffold for applications in medicinal chemistry and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 2338-18-3 [chemicalbook.com]

- 5. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]

- 6. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

- 7. fiveable.me [fiveable.me]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. scribd.com [scribd.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 13. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Semantic Scholar [semanticscholar.org]

- 15. books.rsc.org [books.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-Aminoindan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Aminoindan hydrochloride, a compound of significant interest in pharmaceutical research and development. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The assignments, chemical shifts, and multiplicities are summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -NH₃⁺ | ~8.62 | Broad Singlet |

| Aromatic CH (4H) | 7.26 - 7.19 | Multiplet |

| CH-NH₃⁺ (1H) | ~3.96 | Multiplet |

| -CH₂- (2H, Ha) | ~3.26 | Doublet of Doublets |

| -CH₂- (2H, Hb) | ~3.06 | Doublet of Doublets |

Table 1: ¹H NMR spectral data for this compound in DMSO-d₆.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for the carbon atoms of this compound are presented below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | ~139.5 |

| Aromatic CH | ~127.0 |

| Aromatic CH | ~125.0 |

| CH-NH₃⁺ | ~48.5 |

| -CH₂- | ~35.0 |

Table 2: ¹³C NMR spectral data for this compound in DMSO-d₆.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The ATR-IR spectrum of this compound shows characteristic absorption bands corresponding to its structural features.

| Frequency (cm⁻¹) | Functional Group Assignment | Intensity |

| ~2900-3100 | N-H stretch (amine salt) | Strong, Broad |

| ~2800-3000 | C-H stretch (aromatic & aliphatic) | Medium |

| ~1600 | N-H bend (amine salt) | Medium |

| ~1480, 1580 | C=C stretch (aromatic) | Medium-Weak |

| ~740 | C-H bend (ortho-disubstituted benzene) | Strong |

Table 3: Key IR absorption bands for this compound.

Experimental Protocols

The following protocols outline the methodologies for the acquisition of NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

-

Instrument Parameters: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

-

¹H NMR: A standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance sensitivity.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: A small amount of solid this compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: A background spectrum was collected and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow of the spectroscopic analysis.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Early Research on 2-Aminoindan Hydrochloride and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoindan (B1194107) (2-AI) hydrochloride and its derivatives represent a class of compounds that have been the subject of pharmacological interest for decades. As rigid analogues of phenethylamines, their unique conformational constraints have made them valuable tools in the study of adrenergic and serotonergic systems.[1] Early investigations, primarily in the 1960s and 1970s, laid the groundwork for understanding their potential therapeutic applications, including their roles as analgesics and bronchodilators.[1][2] This technical guide provides an in-depth overview of the foundational research on 2-aminoindan hydrochloride and its N-substituted derivatives, focusing on the original experimental methodologies, quantitative data, and structure-activity relationships that emerged from this seminal work.

Core Findings from Early Pharmacological Screening

Initial research into this compound, often referred to by the code SU-8629, identified it as a potent, non-narcotic analgesic.[3] Subsequent studies expanded to explore the pharmacological effects of N-substituted 2-aminoindan derivatives, revealing significant bronchodilatory activity.[1][2]

Analgesic Properties of this compound

In a pivotal 1961 study by Witkin et al., this compound was demonstrated to possess marked analgesic properties. The study utilized several established methods of the era to quantify this effect.

Experimental Protocols:

-

Acetic Acid Writhing Test (Mouse): This method induces a painful chemical peritonitis. Mice were administered this compound intraperitoneally, followed by an intraperitoneal injection of acetic acid. The number of "writhes" (a characteristic stretching and constriction of the abdomen) was counted over a set period. The analgesic effect was quantified as the percentage reduction in writhes compared to a control group.

-

Hot Plate Test (Mouse): This test measures the reaction time of mice to a thermal stimulus. Animals were placed on a heated surface, and the latency to a response (e.g., licking a paw or jumping) was recorded. An increase in this latency period after drug administration indicated an analgesic effect.

-

Tail-Flick Test (Rat): A focused beam of light was directed at the rat's tail, and the time taken for the rat to "flick" its tail away from the heat source was measured. Similar to the hot plate test, an extended reaction time was indicative of analgesia.

Quantitative Data Summary:

The following table summarizes the key analgesic and toxicity data for this compound from the Witkin et al. (1961) study.

| Test | Species | Route of Administration | ED50 (mg/kg) | LD50 (mg/kg) |

| Acetic Acid Writhing | Mouse | Intraperitoneal | 19.0 | 98.0 |

| Hot Plate | Mouse | Intraperitoneal | 31.0 | 98.0 |

| Tail-Flick | Rat | Intravenous | 5.5 | 50.0 |

ED50: Effective dose in 50% of the population. LD50: Lethal dose in 50% of the population.

Bronchodilatory Effects of 2-Aminoindan and its Derivatives

Research by Levin et al. in 1961 explored the bronchodilatory and toxic effects of 2-aminoindan and its N-substituted derivatives in rats.[2] This study highlighted that while this compound itself had bronchodilatory properties, certain N-substituted derivatives were more effective than l-ephedrine, a common bronchodilator at the time.[2]

Experimental Protocol:

-

Bronchodilator Assay (Rat): The specific in-vivo method used involved anesthetized rats. Bronchoconstriction was induced by a chemical agent, and the ability of intravenously administered 2-aminoindan derivatives to counteract this constriction was measured. The protective effect was quantified and compared to that of l-ephedrine.

Key Findings:

-

This compound administered intravenously was found to be less toxic than amphetamine hydrochloride.[2]

-

N-substituted derivatives of 2-aminoindan were more effective as bronchodilators than l-ephedrine.[2]

Synthesis of 2-Aminoindan and its N-Substituted Derivatives

The foundational methods for synthesizing the 2-aminoindan scaffold were crucial for enabling the pharmacological studies of the 1960s and 70s. A key early and accessible method for preparing N-substituted 2-aminoindans was detailed by Solomons and Sam in 1973.

Experimental Protocol: Synthesis of N-Substituted 2-Aminoindans

The general procedure involved the reaction of 2-aminoindan with various acyl chlorides or alkylating agents.

A General Synthesis Workflow:

Caption: A generalized workflow for the synthesis of N-substituted 2-aminoindan derivatives.

Structure-Activity Relationships of N-Substituted 2-Aminoindan Derivatives

The 1973 study by Solomons and Sam provided the first systematic investigation into the structure-activity relationships (SAR) of N-substituted 2-aminoindan derivatives concerning their analgesic and central nervous system (CNS) stimulant properties.

Key Observations from the SAR Study:

-

Effect of N-Alkylation: The nature of the substituent on the amino group significantly influenced the pharmacological activity.

-

Analgesic vs. Stimulant Activity: Different substituents could shift the activity profile of the molecule from predominantly analgesic to having more pronounced CNS stimulant effects.

The logical relationship in early SAR studies for these compounds can be visualized as follows:

Caption: The logical process of establishing structure-activity relationships in early 2-aminoindan research.

Quantitative Data from Solomons and Sam (1973):

The following table presents a selection of the analgesic data for various N-substituted 2-aminoindan derivatives, highlighting the impact of the substituent on potency.

| N-Substituent | Analgesic Activity (ED50, mg/kg, mouse writhing test) |

| -H (2-Aminoindan HCl) | 19.0 |

| -CH3 | 12.0 |

| -C2H5 | 15.0 |

| -COCH3 | >100 |

This early data suggested that small N-alkyl substituents could maintain or slightly enhance analgesic potency compared to the parent compound, while N-acetylation led to a significant decrease in activity.

Conclusion

The pioneering research conducted in the 1960s and 1970s on this compound and its derivatives was instrumental in establishing their pharmacological profile. The detailed experimental work of researchers like Witkin, Levin, Solomons, and Sam provided the scientific community with the first quantitative measures of the analgesic and bronchodilatory effects of this class of compounds. Furthermore, their early forays into synthesis and structure-activity relationship studies paved the way for future drug development efforts and a deeper understanding of how the rigid indane structure interacts with biological targets. This guide serves as a foundational resource for scientists and researchers seeking to build upon this important early work in the field of medicinal chemistry and pharmacology.

References

- 1. An Update on the Implications of New Psychoactive Substances in Public Health | MDPI [mdpi.com]

- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of 2-amino-indane hydrochloride (Su-8629): a potent non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminoindan Scaffold: A Comprehensive Pharmacological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminoindan scaffold, a rigid analog of phenethylamine, represents a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. Its constrained conformation provides a unique framework for designing selective ligands for a variety of biological targets. This technical guide offers an in-depth exploration of the pharmacology of aminoindan derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to support ongoing research and drug development efforts.

Pharmacological Profile of Aminoindan Derivatives

Aminoindan derivatives exhibit a wide range of pharmacological activities, primarily centered on the modulation of monoaminergic systems. Their effects are largely dictated by the substitution patterns on the indan (B1671822) ring and the amine group.

Monoamine Transporter Interactions

A primary mechanism of action for many aminoindan derivatives is their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). They can act as either uptake inhibitors or releasing agents, with varying degrees of potency and selectivity.

Table 1: Binding Affinities of Aminoindan Derivatives at Monoamine Transporters

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Reference |

| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 | [1] |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1334 | 117 | 114 | [1] |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | 3101 | 31 | [1] |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 2646 | 861 | 134 | [1] |

Table 2: Potency of Aminoindan Derivatives as Monoamine Releasers

| Compound | DAT (EC50, nM) | NET (EC50, nM) | SERT (EC50, nM) | Reference |

| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 | [1] |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1334 | 117 | 114 | [1] |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | 3101 | 31 | [1] |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 2646 | 861 | 134 | [1] |

Receptor Binding Affinities

Beyond transporters, aminoindan derivatives interact with various G protein-coupled receptors (GPCRs), contributing to their complex pharmacological profiles.

Table 3: Receptor Binding Affinities of Select Aminoindan Derivatives

| Compound | Receptor | Ki (nM) | Reference |

| 2-Aminoindan (2-AI) | α2A-adrenergic | 134 | [2] |

| α2B-adrenergic | 211 | [2] | |

| α2C-adrenergic | 41 | [2] | |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 5-HT2B | Moderate Affinity | [2] |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 5-HT2B | Moderate Affinity | [2] |

| Rasagiline | MAO-B | Irreversible Inhibitor | [3] |

Key Signaling Pathways

Understanding the downstream signaling cascades initiated by the interaction of aminoindan derivatives with their targets is crucial for elucidating their mechanisms of action.

α2-Adrenergic Receptor Signaling

Several aminoindan derivatives, notably 2-AI, exhibit high affinity for α2-adrenergic receptors.[2] These receptors are Gi-coupled GPCRs, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

References

A Technical Guide to the Commercial Sourcing and Purity of 2-Aminoindan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and analytical methodologies for 2-Aminoindan hydrochloride (CAS No: 2338-18-3). This information is critical for researchers and drug development professionals who require a thorough understanding of the quality and consistency of this key starting material.

Commercial Availability and Typical Purity

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with purities generally ranging from ≥95% to ≥98%. Below is a summary of prominent suppliers and their stated purities.

| Supplier | Stated Purity | Additional Information |

| MilliporeSigma (Sigma-Aldrich) | ≥98% | Available in various quantities. Certificates of Analysis are often available for specific batches. |

| Cayman Chemical | ≥95% | Provides the material as an analytical reference standard. |

| Thermo Scientific Chemicals | ≥98% | |

| Chem-Impex | ≥98% | |

| Pharmaffiliates | High Purity | Offers the compound as a reference standard. |

It is crucial for researchers to obtain a batch-specific Certificate of Analysis (CoA) from the supplier to ascertain the exact purity and impurity profile of the material being procured.

Analytical Methodologies for Purity Determination

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and quantifying any impurities.

Illustrative HPLC Protocol:

A general reverse-phase HPLC method for the analysis of 2-Aminoindan can be described as follows. It is important to note that specific parameters may need to be optimized for different HPLC systems and columns.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210, 266, and 272 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method would separate 2-Aminoindan from its potential impurities, allowing for the determination of its purity by peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of volatile impurities in this compound. Due to the polar nature of the amino group, derivatization may be employed to improve chromatographic peak shape and resolution.

General GC-MS Protocol Considerations:

-

Derivatization: While direct analysis may be possible, derivatization with agents like N-Methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) can improve the analysis of aminoindanes.

-

Column: A non-polar or medium-polarity capillary column is typically used (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C).

-

Oven Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 100 °C, ramping to 280 °C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

The resulting mass spectra can be used to identify impurities by comparison to spectral libraries or by interpretation of fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of this compound and for identifying and quantifying impurities.

NMR Analysis Protocol:

-

Solvent: A deuterated solvent such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Analysis: The ¹H NMR spectrum provides information about the number and types of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton. Impurities can be identified by the presence of unexpected signals in the spectra. Quantitative NMR (qNMR) can be used to determine the exact purity of the sample by integrating the signals of the analyte and a certified internal standard.

Common Impurities

Potential impurities in this compound can arise from the synthetic route used in its manufacture. Common synthetic pathways may introduce starting materials, intermediates, or by-products as impurities. Researchers should consult the supplier's Certificate of Analysis for a list of specified and unspecified impurities and their acceptable limits.

Workflow for Sourcing and Qualification

The following diagram illustrates a typical workflow for sourcing and qualifying this compound for research and development purposes.

Caption: A typical workflow for sourcing and qualifying this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for the quality assessment of this compound.

Caption: Relationship between analytical techniques and quality assessment of 2-Aminoindan HCl.

Methodological & Application

Application Notes and Protocols for the Use of 2-Aminoindan Hydrochloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoindan (B1194107) hydrochloride is a valuable and versatile building block in pharmaceutical synthesis, primarily utilized as a key intermediate in the creation of drugs targeting neurological disorders.[1] Its rigid, bicyclic structure makes it an analog of amphetamine and a precursor to a range of psychoactive compounds.[2] This document provides detailed application notes and experimental protocols for the synthesis of pharmacologically active agents using 2-aminoindan hydrochloride, with a focus on the preparation of monoamine oxidase (MAO) inhibitors, relevant to conditions such as Parkinson's disease and depression.[1] Additionally, it outlines protocols for evaluating the biological activity of the synthesized compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2338-18-3 | [1] |

| Molecular Formula | C₉H₁₁N·HCl | [1] |

| Molecular Weight | 169.65 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 241-249 °C | [1] |

| Purity | ≥98% | [1] |

Experimental Protocols

I. Synthesis of N-Propargyl-2-aminoindan: A Rasagiline Analogue

This protocol details the N-alkylation of this compound with propargyl bromide to synthesize N-propargyl-2-aminoindan, an analogue of the potent MAO-B inhibitor, rasagiline. The reaction involves the nucleophilic substitution of the propargyl halide by the primary amine of 2-aminoindan.

Materials:

-

This compound

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude N-propargyl-2-aminoindan by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 2: Summary of a Representative N-Propargylation Reaction

| Parameter | Value |

| Starting Material | This compound |

| Alkylating Agent | Propargyl Bromide |

| Base | Potassium Carbonate |

| Solvent | Acetonitrile |

| Reaction Temperature | Reflux (~82°C) |

| Reaction Time | 18 hours |

| Yield (after purification) | ~60-70% (Estimated based on similar reactions) |

| Purification Method | Flash Column Chromatography (Silica Gel) |

II. Synthesis of 2-Aminoindan via Reductive Amination of 2-Indanone (B58226)

This protocol describes the synthesis of the free base 2-aminoindan from 2-indanone through reductive amination. This is a common method for preparing primary amines from ketones.

Materials:

-

2-Indanone

-

Ammonium (B1175870) acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-indanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 - 2.0 eq) in portions. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Quench the reaction by the careful addition of water.

-

Adjust the pH of the solution to ~9-10 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-aminoindan. This can be further purified by distillation or by conversion to its hydrochloride salt and recrystallization.

Application Notes: Biological Evaluation

The synthesized 2-aminoindan derivatives, particularly N-propargyl-2-aminoindan, are expected to exhibit inhibitory activity against monoamine oxidases. Ladostigil, another derivative, also inhibits acetylcholinesterase and affects amyloid precursor protein (APP) processing. The following are general protocols for assessing these biological activities.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Principle: MAO enzymes oxidize their substrates, producing H₂O₂, which, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex® Red) to generate a fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO assay buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)

-

Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a selective substrate)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Test compound (e.g., N-propargyl-2-aminoindan)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive controls in the assay buffer.

-

In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B) and the test compound or control.

-

Incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of the substrate, Amplex® Red, and HRP.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm for 15-30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-